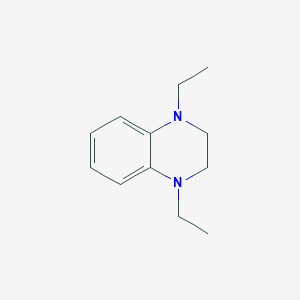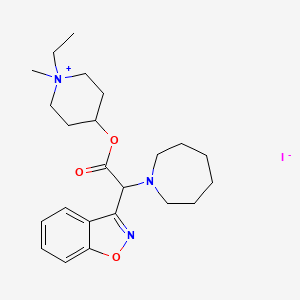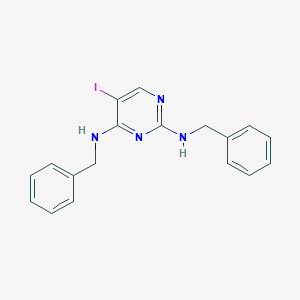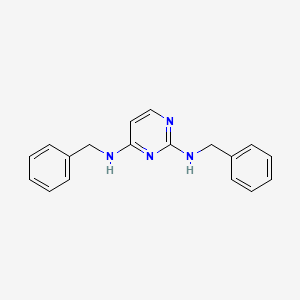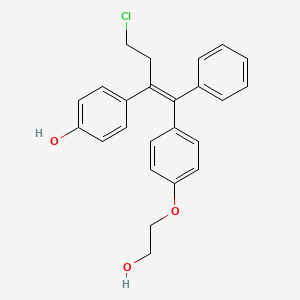
4-Cyclopropylphenylboronic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclopropylboronic acids and their derivatives involves various strategies, including cyclopropylation reactions and boronic acid functionalization. For example, the enantioselective addition of cyclopropylboronic acids to electron-deficient alkenes is facilitated by rhodium/chiral diene complexes, yielding high yields of 1,4-addition products with significant enantioselectivity (Ryosuke Takechi & T. Nishimura, 2015). Similarly, the synthesis of enantiomerically pure cyclopropanes from cyclopropylboronic acids leverages palladium(II) acetate catalyzed decomposition of diazomethane, optimized to yield high diastereomeric ratios and enantiomeric purity (Joachim E. A. Luithle & J. Pietruszka, 1999).
Molecular Structure Analysis
Molecular complexes of cyclopropylboronic acids exhibit specific conformational and structural characteristics. X-ray diffraction studies have elucidated these features, showing intermolecular interactions and geometrical features critical for their stability and reactivity. For example, hydrated molecular complexes of similar boronic acids reveal the importance of water in structure stabilization, demonstrating the syn–anti conformation of the -B(OH)2 moiety (Mayura TalwelkarShimpi et al., 2017).
Chemical Reactions and Properties
Cyclopropylboronic acids participate in various chemical reactions, including coupling reactions and cycloadditions, demonstrating their versatility in organic synthesis. The catalytic trifluoromethylation of aryl- and vinylboronic acids, for instance, proceeds efficiently under mild conditions, highlighting the reactivity of these compounds (S. Arimori & N. Shibata, 2015).
Mecanismo De Acción
Target of Action
4-Cyclopropylphenylboronic Acid-d4 is an intermediate used to prepare substituted indoles as PPAR-γ binding agents . It is also used in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase . These targets play crucial roles in metabolic processes and bone resorption treatment respectively .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a transition metal catalyzed carbon–carbon bond forming reaction . The process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the metabolic pathways involved in the action of PPAR-γ and farnesyl pyrophosphate synthase . These pathways have downstream effects on metabolic processes and bone resorption . The compound’s involvement in Suzuki–Miyaura coupling also suggests its influence on carbon–carbon bond formation .
Pharmacokinetics
The compound’s success in suzuki–miyaura coupling suggests it has favorable properties, including stability and a relatively mild reaction condition . These properties could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 4-Cyclopropylphenylboronic Acid-d4’s action are primarily related to its role as an intermediate in the synthesis of other compounds . As a PPAR-γ binding agent, it may influence metabolic processes . As an inhibitor of farnesyl pyrophosphate synthase, it may affect bone resorption .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylphenylboronic Acid-d4. For instance, the compound is used as an environmental pollutant standard for the detection of air, water, soil, sediment, and food . Its stability under various conditions contributes to its effectiveness in these applications .
Safety and Hazards
The safety data sheet for a similar compound, Cyclopropylboronic acid, indicates that it may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid handling until all safety precautions have been read and understood, and wear protective gloves/clothing/eye protection/face protection .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Cyclopropylphenylboronic Acid-d4 involves the conversion of commercially available starting materials to the desired product using a series of chemical reactions.", "Starting Materials": ["4-Cyclopropylphenylboronic Acid", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Deuterium gas (D2)"], "Reaction": ["Step 1: Dissolve 4-Cyclopropylphenylboronic Acid in D2O", "Step 2: Add NaOH to the solution and stir for 30 minutes", "Step 3: Bubble D2 gas through the solution for several hours to replace the hydrogen atoms with deuterium atoms", "Step 4: Acidify the solution with hydrochloric acid to obtain 4-Cyclopropylphenylboronic Acid-d4 as a white solid"] } | |
Número CAS |
1802889-44-6 |
Fórmula molecular |
C₉H₇D₄BO₂ |
Peso molecular |
166.02 |
Sinónimos |
B-(4-Cyclopropylphenyl)-boronic Acid-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



